Product packaging for 4-aminopyrimidine-2-thiol(Cat. No.:)

4-aminopyrimidine-2-thiol

Cat. No.: B7722405
M. Wt: 127.17 g/mol
InChI Key: DCPSTSVLRXOYGS-UHFFFAOYSA-N
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Description

Research Applications and Value 4-Aminopyrimidine-2-thiol (CAS 139424-17-2) is a versatile pyrimidine derivative serving as a critical synthetic intermediate and scaffold in medicinal chemistry, particularly in anticancer research. Its structure, featuring hydrogen bond donor and acceptor groups, makes it a privileged pharmacophore for designing potent enzyme inhibitors. Recent studies highlight its significant application in the development of novel epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors . EGFR is a well-validated therapeutic target in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer . The 4-aminopyrimidine core is recognized as a bioisostere for quinazoline, the scaffold found in established EGFR-TK inhibitors like gefitinib and erlotinib . Researchers utilize this compound to create hybrids that effectively bind to the ATP-binding site of EGFR, forming key hydrogen bonds with amino acids in the hinge region, such as Met793, to exert inhibitory effects . Derivatives based on this scaffold have demonstrated promising in vitro anti-proliferative activity against human cancer cell lines, such as MCF-7 breast cancer cells, while showing selective cytotoxicity that spares normal fibroblasts . Beyond direct kinase inhibition, the pyrimidine-thiol structure is a key precursor in synthesizing diverse heterocyclic systems, including thienopyrimidines, which are purine bioisosteres with a broad spectrum of investigated biological activities . Handling and Storage For product stability, keep the material in a dark place under an inert atmosphere at 2-8°C . Please refer to the Safety Data Sheet for detailed handling and hazard information. Notice This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3S B7722405 4-aminopyrimidine-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyrimidine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPSTSVLRXOYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

General Synthetic Approaches to 4-Aminopyrimidine-2-thiol

The construction of the this compound core typically involves the cyclocondensation of a three-carbon component with a thiourea (B124793) derivative. A widely employed method is the reaction of a β-ketoester with thiourea. nih.gov This approach, while effective, often requires sequential steps of condensation and subsequent alkylation of the thiol group, which can be prone to overalkylation, leading to undesired byproducts. nih.gov

Another common strategy involves the use of α,β-unsaturated ketones, which react with thiourea to form 2-mercaptopyrimidine (B73435) derivatives condensed with other ring systems. nih.gov The initial step is a Michael addition of thiourea to the unsaturated system, followed by intramolecular cyclization and dehydration.

Furthermore, the synthesis can commence from pre-existing pyrimidine (B1678525) structures. For instance, 4,6-dihydroxy-2-mercaptopyrimidine can be selectively alkylated at the thiol position, followed by chlorination of the hydroxyl groups and subsequent amination to introduce the 4-amino functionality. bslonline.org

Starting MaterialsReagentsKey StepsRef
β-Ketoester, ThioureaBase, Alkylating agentCondensation, Alkylation nih.gov
α,β-Unsaturated Ketone, Thiourea-Michael Addition, Cyclization nih.gov
4,6-Dihydroxy-2-mercaptopyrimidineNaHCO3, Alkylating agent, POCl3, AmineAlkylation, Chlorination, Amination bslonline.org

Novel and Green Synthesis Techniques

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard. sciencescholar.us The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of fused 4-aminopyrimidine (B60600) derivatives. sciencescholar.us For instance, a solid-phase, one-pot multicomponent reaction accelerated by microwave irradiation has been successfully employed to generate fused 4-aminonicotinonitriles, which are precursors to fused 4-aminopyrimidines. sciencescholar.us

Solvent-free synthesis is another green chemistry approach that has been applied to the preparation of pyrimidine derivatives. mdpi.com This method not only reduces environmental impact but can also lead to different reaction pathways and product selectivities compared to traditional solvent-based methods. mdpi.com

Multi-Component Reactions for Pyrimidine Thiol Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. youtube.comresearchgate.net The Biginelli reaction, a classic example of an MCR, can be adapted to synthesize dihydropyrimidin-2(1H)-thiones by reacting an aldehyde, a β-dicarbonyl compound, and thiourea. researchgate.net

More contemporary MCRs for pyrimidine synthesis involve innovative strategies. For example, a one-pot, three-component synthesis of 2-alkyl-substituted 4-aminoimidazo[1,2-a] nih.govmdpi.comumich.edutriazines has been developed, showcasing the versatility of MCRs in constructing complex heterocyclic systems. researchgate.net These reactions often proceed with high selectivity and can be performed under mild conditions, sometimes even without a catalyst. researchgate.net

Reaction Name/TypeReactantsKey FeaturesRef
Biginelli-like ReactionAldehyde, β-Dicarbonyl Compound, ThioureaOne-pot synthesis of dihydropyrimidinethiones researchgate.net
Microwave-Assisted MCRAromatic/Heterocyclic Amines, Piperonal, MalononitrilesGreen, rapid synthesis of fused pyrimidine precursors sciencescholar.us
Three-Component Imidazo[1,2-a] nih.govmdpi.comumich.edutriazine SynthesisTrialkyl Orthoesters, 2-Aminoimidazoles, CyanamideHigh selectivity, microwave-assisted researchgate.net

Mechanistic Insights into Ring Formation and Thiolation Reactions

The formation of the pyrimidine ring in these syntheses generally proceeds through a series of condensation and cyclization steps. In the reaction of a β-ketoester with thiourea, the initial step is the condensation of the thiourea with the keto group, followed by intramolecular cyclization and elimination of water to form the pyrimidine ring.

The mechanism of thiolation, the introduction of the sulfur atom, is also of great interest. In biological systems, the conversion of a carbonyl group at the 4-position of a pyrimidine to a thiocarbonyl is catalyzed by the enzyme ThiI and is an ATP-dependent process. umich.edu In chemical synthesis, reagents like phosphorus pentasulfide (P4S10) or Lawesson's Reagent are commonly used for this transformation. umich.edu

For multi-component reactions like the Biginelli reaction, it is proposed that the reaction may proceed through an initial formation of an N-acylimine intermediate from the aldehyde and urea/thiourea. researchgate.net This intermediate then reacts with the enol form of the β-dicarbonyl compound, leading to an open-chain intermediate that subsequently cyclizes to form the dihydropyrimidine (B8664642) ring. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

While the core structure of this compound is achiral, the synthesis of chiral derivatives is an important area of research, particularly for pharmaceutical applications. Stereoselective synthesis of such derivatives can be challenging. elsevierpure.com Methodologies often involve the use of chiral starting materials or chiral catalysts. nih.govnih.gov For instance, the stereoselective synthesis of chiral thiol-containing 1,2-aminoalcohols has been achieved through a SmI2-mediated reductive coupling of Ellman N-sulfinylimines with aldehydes, demonstrating a powerful method for creating stereocenters in molecules containing a thiol group. elsevierpure.com Although direct stereoselective synthesis of chiral this compound derivatives is not extensively reported in the provided results, the principles of asymmetric synthesis, such as using chiral auxiliaries or catalysts, would be applicable. nih.govthieme-connect.de

Derivatization and Structural Modification

Functionalization at the Thiol Moiety

The thiol group at the C2 position of the pyrimidine (B1678525) ring is a key site for functionalization, readily undergoing reactions to form a variety of sulfur-containing derivatives.

S-Alkylation and S-Acylation Reactions

S-Alkylation: The sulfur atom of the thiol group is a potent nucleophile, making S-alkylation a straightforward and widely utilized modification. This reaction typically involves the treatment of 4-aminopyrimidine-2-thiol with an alkyl halide in the presence of a base to deprotonate the thiol and enhance its nucleophilicity. The resulting thioether derivatives are important intermediates in the synthesis of various biologically active compounds. The general reaction proceeds as follows:

Reaction of this compound with an alkyl halide (R-X) in the presence of a base yields the corresponding S-alkylated derivative.

A variety of alkylating agents can be employed, leading to a diverse range of thioether products.

S-Acylation: The thiol group can also be acylated to form thioesters. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides. researchgate.net These reactions are often carried out in the presence of a base to facilitate the nucleophilic attack of the thiolate on the acylating agent. S-acylation is a reversible modification and the resulting thioester linkage can be labile. nih.govnih.gov

General reaction for S-acylation of this compound with an acyl chloride (R-COCl) or anhydride (B1165640) ((RCO)₂O).

Acylating AgentProduct
Acetyl chlorideS-(4-aminopyrimidin-2-yl) ethanethioate
Benzoyl chlorideS-(4-aminopyrimidin-2-yl) benzothioate
Acetic anhydrideS-(4-aminopyrimidin-2-yl) ethanethioate

Formation of Thioether and Disulfide Derivatives

Thioether Derivatives: As mentioned, S-alkylation is a primary method for the synthesis of thioether derivatives. These derivatives are valuable as they can serve as precursors for more complex molecules. For instance, 4-pyrimidone-2-thioethers are useful synthetic precursors for densely functionalized pyrimidines. nih.gov A one-pot synthesis of 4-pyrimidone-2-thioethers has been reported, involving a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters.

Disulfide Derivatives: The thiol group of this compound can be oxidized to form a disulfide-linked dimer. This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or even air under certain conditions. libretexts.orgorganic-chemistry.orgyoutube.com The formation of disulfide bonds is a redox-active process and can be reversible. libretexts.org Thiol-disulfide exchange reactions, where a thiol reacts with a disulfide to form a new disulfide and a new thiol, are also a viable route to disulfide derivatives. csic.esnih.gov

Oxidation of two molecules of this compound to form the corresponding disulfide.

Modifications of the Amino Group

The amino group at the C4 position provides another site for structural diversification, allowing for the introduction of various functional groups.

N-Acylation and N-Alkylation of the Amino Group

N-Acylation: The amino group can be acylated to form amides. This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base. The reactivity of the amino group towards acylation can be influenced by the electronic properties of the pyrimidine ring.

N-Alkylation: The nitrogen atom of the amino group can be alkylated using various methods. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. researchgate.net A more controlled method is reductive amination. masterorganicchemistry.comwikipedia.orgjocpr.comorganic-chemistry.org This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding alkylated amine.

Alkylation MethodReagentsProduct
Direct AlkylationAlkyl halide (e.g., methyl iodide)N-alkyl-4-aminopyrimidine-2-thiol
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)N-alkyl-4-aminopyrimidine-2-thiol

A patented process describes the N-alkylation of aminopyridines using a heterogeneous catalyst, which could potentially be adapted for this compound. google.com

Schiff Base Formation

The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The formation of the C=N double bond in the Schiff base introduces a new site for further chemical transformations.

General reaction for the formation of a Schiff base from this compound and an aldehyde (R-CHO) or ketone (R₂C=O).

Substitutions on the Pyrimidine Ring System

The pyrimidine ring itself can be a target for substitution reactions, although the presence of the amino and thiol groups significantly influences its reactivity. The electron-donating amino group and the potentially electron-withdrawing thiol group (in its thiolate form) affect the electron density of the ring, thereby directing the course of substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r): The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or containing good leaving groups. nih.govnih.govstackexchange.comresearchgate.netchemrxiv.org For instance, if a halogen atom were present on the ring, it could be displaced by a variety of nucleophiles. The regioselectivity of such substitutions is governed by the electronic effects of the existing substituents. In many pyrimidine systems, substitution occurs preferentially at the C4 position over the C2 position. stackexchange.com The synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved through the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. nih.gov

Electrophilic Aromatic Substitution (SEA_r): Direct electrophilic aromatic substitution on the pyrimidine ring of this compound is generally difficult. The pyrimidine ring is inherently electron-deficient, and this is further compounded by the protonation of the ring nitrogens under the acidic conditions often required for electrophilic substitution. wikipedia.orgyoutube.commasterorganicchemistry.com However, the activating effect of the amino group might facilitate substitution under specific conditions, likely directing incoming electrophiles to the ortho and para positions relative to the amino group.

Reaction TypePosition of SubstitutionInfluencing Factors
Nucleophilic Aromatic SubstitutionC4, C6Presence of good leaving groups, electron-withdrawing substituents
Electrophilic Aromatic SubstitutionC5Activating effect of the amino group, reaction conditions

Introduction of Aromatic and Heteroaromatic Moieties

The incorporation of aryl and heteroaryl groups onto the pyrimidine scaffold is a common strategy to create complex molecular architectures. A primary method for achieving this involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with a suitable pyrimidine precursor.

One established route involves the cyclocondensation of thiophene-substituted chalcones with thiourea (B124793) in the presence of a base like potassium hydroxide. nih.gov This reaction leads to the formation of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols. nih.gov The thiophene (B33073) moiety originates from the chalcone (B49325), while the thiourea provides the N-C-N fragment and the C2-thiol group of the pyrimidine ring. nih.gov This method allows for the introduction of a heteroaromatic ring at the C6 position of the pyrimidine-2-thiol (B7767146) core.

A related principle is the synthesis of 2-amino-4,6-diarylpyrimidines, which is achieved by condensing diarylchalcones with guanidine (B92328) hydrochloride. ajol.info While this yields a 2-amino pyrimidine instead of a 2-thiol, the fundamental reaction of building the pyrimidine ring from a chalcone demonstrates a versatile approach for installing aromatic substituents at the C4 and C6 positions. ajol.info

The thiol group at the C2 position can also serve as a handle for further derivatization. For instance, 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiols can be S-alkylated, for example with methyl iodide, to produce the corresponding 2-(methylsulfanyl)pyrimidines. nih.gov This S-methylated derivative is then activated for nucleophilic substitution, allowing for the introduction of other moieties, such as piperazine (B1678402) rings, by reacting with N-methylpiperazine or N-phenylpiperazine. nih.gov

Halogenation and Other Electrophilic Substitutions

The pyrimidine ring in this compound is activated towards electrophilic substitution by the electron-donating amino group at C4. The C5 position is the most typical site for such reactions.

Direct halogenation of 2-aminopyrimidines can be effectively carried out to introduce halogen atoms, primarily at the C5 position. google.com An improved method for this transformation involves conducting the halogenation (e.g., with bromine or chlorine) in an aqueous solution in the presence of a carbonate, oxide, or phosphate (B84403) of a Group 2a metal, such as calcium carbonate. google.com This approach has been shown to significantly increase the yield of the 5-halogenated product compared to methods without these additives. google.com For example, the bromination of 2-aminopyrimidine in the presence of calcium carbonate yields 2-amino-5-bromopyrimidine. google.com Similarly, chlorination under these conditions produces 2-amino-5-chloropyrimidine. google.com

The reactivity of the pyrimidine ring is highly dependent on its substituents. Electron-withdrawing groups decrease the ring's nucleophilicity, making electrophilic substitution more difficult. Conversely, the electron-donating nature of the amino group at C4 in this compound facilitates electrophilic attack. The reactivity towards electrophiles is also influenced by the tautomeric form of the molecule (thiol vs. thione).

Annulation and Ring Fusion Reactions to Form Fused Heterocycles

Annulation, or ring fusion, reactions are powerful tools for constructing polycyclic heterocyclic systems from monocyclic precursors like this compound. The amino group at C4 and the adjacent C5 carbon atom are key participants in these cyclization reactions, leading to the formation of a new ring fused to the pyrimidine core.

Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-d]pyrimidines

Pyrido[2,3-d]pyrimidines , also known as 1,3,8-triazanaphthalenes, are a prominent class of fused heterocycles. nih.gov Their synthesis often starts from a 4-aminopyrimidine (B60600) derivative. jocpr.com The formation of the fused pyridine (B92270) ring typically involves the reaction of the 4-amino group and the C5 position with a three-carbon synthon. jocpr.com

Common strategies include:

Reaction with 1,3-Dicarbonyl Compounds: 6-Aminopyrimidines react with 1,3-diketones like acetylacetone (B45752) to yield 5,7-disubstituted pyrido[2,3-d]pyrimidines. jocpr.com

Reaction with α,β-Unsaturated Carbonyl Compounds: Michael addition of the C5-anion of the pyrimidine to an activated alkene, followed by cyclization, is a key route. nih.gov

Multicomponent Reactions: One-pot, three-component reactions involving a 4-aminopyrimidine, an aromatic aldehyde, and an active methylene (B1212753) compound are efficient methods for synthesizing a variety of pyrido[2,3-d]pyrimidine (B1209978) derivatives. jocpr.com

Pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles. Their synthesis can also leverage the reactivity of the pyrimidine core. A relevant synthetic approach involves the reaction of a substituted pyrimidine with hydrazine (B178648). For instance, a 2-alkoxy-5-cyano-4-thioxopyrimidine derivative, upon reaction with hydrazine hydrate, can undergo cyclization to form a pyrazolo[3,4-d]pyrimidine structure. clockss.org This transformation proceeds through the initial formation of a bis-hydrazine substituted intermediate which then cyclizes. clockss.org Other methods include the cyclocondensation of appropriately substituted pyrazoles or the reaction of pyrazolopyrimidin-4-ols with various alkylating agents. nih.govnih.gov

Other Fused Pyrimidine Systems (e.g., Thieno[2,3-d]pyrimidines)

Thieno[2,3-d]pyrimidines are formed by the fusion of a thiophene ring to the pyrimidine core. They are considered bioisosteres of purines and quinazolines. nih.gov Several synthetic pathways exist, often starting from either a pyrimidine or a thiophene precursor.

Syntheses starting from a pyrimidine core often utilize 4-mercaptopyrimidines. clockss.org The Thorpe-Ziegler reaction is a classical method where a 4-chloro-5-cyanopyrimidine is reacted with a thiol, and the resulting intermediate is cyclized to form the thiophene ring. Another key strategy involves the reaction of 2-amino-3-cyanothiophenes with various reagents to construct the fused pyrimidine ring. clockss.org

More specifically, thieno[2,3-d]pyrimidine-2,4-dithiones can be synthesized and subsequently serve as scaffolds for further modification. nih.gov The synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved via a one-pot reaction from 2H-thieno[2,3-d] nih.govCurrent time information in Bangalore, IN.oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines. nih.gov The versatility of these synthetic routes allows for the creation of a wide range of substituted thieno[2,3-d]pyrimidine (B153573) derivatives. nih.govnih.gov

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores within 4-Aminopyrimidine-2-thiol Scaffold

The this compound scaffold possesses several key pharmacophoric features that are crucial for its biological interactions. The 4-aminopyrimidine (B60600) ring itself is a fundamental component, with the nitrogen atoms at positions 1 and 3 capable of acting as hydrogen bond acceptors.

A critical pharmacophore is the 4-amino group (-NH2). This group frequently serves as a vital hydrogen bond donor, anchoring the molecule within the binding pocket of a biological target. For instance, in related heterocyclic scaffolds like 4-aminopyrazolopyrimidine, the 4-NH2 moiety is known to form essential hydrogen bonds with amino acid residues in the adenine (B156593) region of kinases nih.gov.

The 2-thiol (-SH) group is another significant feature. It can act as a hydrogen bond donor or acceptor and provides a key site for derivatization (S-alkylation) to introduce various side chains, thereby modulating the compound's properties mdpi.comnih.gov. The combination of the amino and thiol groups on the pyrimidine (B1678525) core creates a distinct electronic and steric profile that dictates its binding modes.

Impact of Substituent Electronic and Steric Properties on Biological Activity

The introduction of substituents to the this compound scaffold has a profound impact on its biological activity, driven by the electronic and steric properties of the added groups.

Electronic Effects: The electronic nature of substituents can significantly alter the reactivity and interaction capabilities of the molecule.

Electron-Withdrawing Groups (EWGs): In many cases, the presence of EWGs, such as chloro (-Cl) or bromo (-Br) groups, on phenyl rings attached to the pyrimidine core enhances biological activity. Studies on antimicrobial derivatives have shown that compounds bearing a -Cl group exhibit improved activity against various bacterial and fungal strains nih.gov. Similarly, a -Br group was found to improve antifungal activity nih.gov. This enhancement is often attributed to altered electronic distribution, which can improve binding affinity or cell penetration.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) can have varied effects. In some series, such as inhibitors of BRD4, derivatives with a 4-methoxy phenyl group showed lower inhibitory activity compared to those with unsubstituted phenyl rings nih.gov.

Steric Effects: The size and shape of substituents (steric properties) are critical for ensuring a proper fit within a target's binding site. In a study of donor-acceptor pyrimidine systems, the steric hindrance introduced by bulky phenyl groups on a terminal amine was shown to restrict the molecule's torsional freedom. This conformational constraint prevented the formation of a non-emissive twisted state, thereby preserving fluorescence, a principle that translates to maintaining an active conformation for biological targets frontiersin.org.

The following table summarizes the impact of different substituents on the inhibitory activity of pyrimidine derivatives against BRD4, a protein target in cancer therapy.

Compound ReferenceSubstituent at Position 5Substituent at Position 2-thioIC₅₀ (µM) against BRD4Source
4 Unsubstituted PhenylNot Applicable (H)0.029 nih.gov
7 Unsubstituted PhenylUnsubstituted Phenyl0.042 nih.gov
6a 4-Methoxy PhenylNot Applicable (H)0.141 nih.gov
6b 4-Methoxy PhenylNot Applicable (H)0.077 nih.gov
Volasertib (Reference) Not ApplicableNot Applicable0.017 nih.gov

Conformational Analysis and its Influence on SAR

Studies on structurally related pyrimidine systems have highlighted the importance of conformational flexibility and restriction frontiersin.org. For example, in donor-acceptor molecules with a pyrimidine core, the torsion angle between the pyrimidine ring and attached phenyl rings is critical. The introduction of bulky substituents can create steric hindrance that forces a non-planar conformation frontiersin.org. While significant deviation from planarity can be detrimental, a certain degree of twisting may be optimal for fitting into a non-planar binding pocket. Theoretical calculations have shown that the twisting of a terminal amine group relative to its adjacent phenyl ring can govern the molecule's photophysical properties, a phenomenon that has direct parallels in receptor-ligand interactions where a specific conformation is required for activity frontiersin.org.

Regiospecificity of Derivatization and its Effect on Activity Profiles

The specific position on the this compound scaffold where a chemical modification is made (regiospecificity) has a dramatic effect on the resulting compound's biological activity. The primary sites for derivatization are the 2-thiol group, the 4-amino group, and the C5 and C6 positions of the pyrimidine ring.

S-Alkylation: The thiol group at the C2 position is a common site for modification. The synthesis of S-alkylated derivatives is a well-established strategy. For example, in the development of dual BRD4/PLK1 inhibitors, the reaction of a 5,6-diaminothiouracil with phenacyl bromides resulted in S-alkylation, yielding potent compounds mdpi.comnih.gov. This indicates that attaching functional groups via the sulfur atom is a productive approach for exploring the binding pocket.

N-Substitution: Modification of the exocyclic 4-amino group is another route. However, this can be challenging as this group is often a key hydrogen bond donor, and its modification can lead to a loss of affinity if the interaction is critical nih.gov.

Ring Substitution: Modifying the pyrimidine ring itself, for instance at the C5 or C6 position, allows for the introduction of diverse chemical groups that can probe different regions of a binding site. In a comprehensive SAR study of pyrimidine-4-carboxamides, systematic variation of substituents at different positions on the pyrimidine scaffold led to the optimization of an initial hit compound into a potent inhibitor with nanomolar activity researchgate.net. This highlights that activity is highly sensitive to the placement of substituents around the core.

Comparative SAR with Related Bioisosteric Scaffolds

Bioisosteres are chemical groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. Comparing the SAR of this compound with its bioisosteres provides valuable insights into which structural elements are essential for activity.

Pyrimidine-2-ol and Pyrimidine-2-amine: One of the most direct comparisons is the replacement of the 2-thiol group with a hydroxyl (-OH) or an amino (-NH2) group. A study that synthesized and tested all three variants found that the nature of this group influenced the antimicrobial activity profile, with the thiol derivatives showing a specific pattern of efficacy nih.gov.

2-Thiopyrimidine-4-one: This scaffold, where a carbonyl group is present at position 4 and the amino group is absent, represents another important bioisostere. These compounds have been successfully developed as dual inhibitors of BRD4 and PLK1, demonstrating that the core thiopyrimidine structure retains potent inhibitory capabilities even with significant modification at the C4 position mdpi.comnih.gov.

4-Aminopyrazolopyrimidine: This scaffold is a bioisostere where a pyrazole (B372694) ring is fused to the pyrimidine. It has proven to be an exceptionally valuable pharmacophore in the design of kinase inhibitors nih.gov. The key similarity is the retention of the 4-amino group, which maintains the crucial hydrogen bonding pattern with the kinase hinge region, demonstrating the conserved importance of this specific pharmacophoric element across different heterocyclic systems nih.gov.

This comparative approach allows medicinal chemists to understand the subtle contributions of different atoms and functional groups, guiding the design of new molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Biological Activity Mechanisms and Target Modulation

Enzyme Inhibition Studies

Derivatives of 4-aminopyrimidine-2-thiol have demonstrated significant inhibitory activity against several key enzyme families implicated in pathological conditions. These interactions are often characterized by high potency and, in some cases, selectivity, highlighting the therapeutic potential of this chemical class.

The simultaneous inhibition of multiple oncogenic pathways is a promising strategy in cancer therapy. Certain derivatives of this compound have emerged as potent dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two proteins critically involved in cell cycle regulation and gene expression in cancer cells. Current time information in Bangalore, IN.researchgate.net

Specifically, a series of 5-arylethylidene-amino-2-thiopyrimidine-4-ones has been synthesized and evaluated for this dual inhibitory activity. rjptonline.orgmdpi.com Among these, compound 7 (see Table of Compounds), which features two unsubstituted phenyl moieties, displayed remarkable potency against PLK1, with an IC50 value of 0.02 µM, making it equipotent to the reference drug volasertib. mdpi.com This same compound also showed significant inhibition of BRD4. Current time information in Bangalore, IN.researchgate.net The dual inhibition of BRD4 and PLK1 by a single molecule can induce a synergistic anticancer effect, leading to increased apoptosis and reduced cancer cell proliferation. Current time information in Bangalore, IN.

Another derivative, compound 4 , which has an unsubstituted phenyl group, showed superior inhibitory activity against BRD4 with an IC50 value of 0.029 µM. Current time information in Bangalore, IN.mdpi.com These findings suggest that the 2-thiopyrimidine-4-one core can be effectively modified to create powerful dual inhibitors for cancer treatment. Current time information in Bangalore, IN.rjptonline.org

Table 1: Inhibition of BRD4 and PLK1 by 2-Thiopyrimidine-4-one Derivatives

This table summarizes the half-maximal inhibitory concentrations (IC50) of selected 2-thiopyrimidine-4-one derivatives against BRD4 and PLK1 kinases.

CompoundTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4BRD40.029 Current time information in Bangalore, IN.mdpi.comVolasertib0.017 Current time information in Bangalore, IN.researchgate.net
PLK10.094 Current time information in Bangalore, IN.mdpi.com0.025 Current time information in Bangalore, IN.researchgate.net
Compound 7BRD40.042 Current time information in Bangalore, IN.mdpi.comVolasertib0.017 Current time information in Bangalore, IN.researchgate.net
PLK10.02 Current time information in Bangalore, IN.mdpi.com0.025 Current time information in Bangalore, IN.researchgate.net

Cyclooxygenase (COX) enzymes are key mediators of inflammation and pain through the synthesis of prostaglandins. wjarr.com The development of selective COX-2 inhibitors is a major goal in anti-inflammatory therapy to avoid the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine-2-thiol (B7767146) derivatives have been investigated as potential COX inhibitors. researchgate.netrjptonline.org

A study involving molecular docking simulations evaluated a series of pyrimidine-2-thiol derivatives as inhibitors of COX-1 and COX-2. rjptonline.org The results indicated that these compounds could act as anti-inflammatory agents by inhibiting both COX isoforms. rjptonline.org Another study focused on specific pyrimidine (B1678525) derivatives, including 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) , and found through docking studies that it is more active on COX-2 than COX-1. wjarr.com The stability score for the DMPS-COX-2 complex was -8.9 kcal/mol, which was more favorable than that of ibuprofen (B1674241) (-7.6 kcal/mol), suggesting it could be a selective COX-2 inhibitor. wjarr.com

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against both COX-1 and COX-2, with some compounds displaying IC50 values in the micromolar range. rsc.org Recent research on other pyrimidine derivatives confirmed high selectivity towards COX-2, with performance comparable to the known selective inhibitor meloxicam. nih.gov

Table 2: Activity of Pyrimidine Derivatives on Cyclooxygenase (COX) Enzymes

This table presents the inhibitory activity data for selected pyrimidine derivatives against COX-1 and COX-2 enzymes.

CompoundTarget EnzymeActivity MetricValue
DMPSCOX-1Stability Score (kcal/mol)-8.3 wjarr.com
COX-2Stability Score (kcal/mol)-8.9 wjarr.com
Compound 3b (Pyrazolo[3,4-d]pyrimidine)COX-1IC50 (µM)19.45 ± 0.07 rsc.org
COX-2IC50 (µM)31.4 ± 0.12 rsc.org
Compound 4d (Pyrazolo[3,4-d]pyrimidine)COX-1IC50 (µM)28.39 ± 0.03 rsc.org
COX-2IC50 (µM)23.8 ± 0.20 rsc.org

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. nih.govrsc.org Inhibitors of these enzymes are the primary line of treatment for the symptoms of Alzheimer's disease. rsc.org Various pyrimidine derivatives have been synthesized and evaluated for their potential as cholinesterase inhibitors.

A study on novel pyrimidine derivatives revealed effective inhibition of both AChE and BChE, with Ki (inhibition constant) values in the nanomolar range. researchgate.net For instance, some of the synthesized compounds exhibited Ki values between 33.15 ± 4.85 and 52.98 ± 19.86 nM against AChE, and between 31.96 ± 8.24 and 69.57 ± 21.27 nM against BChE. researchgate.net

Another investigation into pyrimidine diamine derivatives identified potent inhibitors of AChE from electric eel (EeAChE). acs.org Compounds 9 and 13 were the most potent, with Ki values of 312 ± 108 and 426 ± 132 nM, respectively, and both acted through a mixed inhibition mechanism. acs.org Furthermore, a series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed as AChE inhibitors, with compound 10q showing the best inhibitory activity with an IC50 of 0.88 ± 0.78 μM, which was superior to the reference drug Huperzine-A. nih.gov

Table 3: Inhibition of Cholinergic Enzymes by Pyrimidine Derivatives

This table shows the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various pyrimidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Compound SeriesCompoundTarget EnzymeInhibition MetricValue (nM)
Novel Pyrimidine Derivatives researchgate.netRange of valuesAChEKi33.15 - 52.98
BChEKi31.96 - 69.57
Pyrimidine Diamines acs.orgCompound 9EeAChEKi312 ± 108
Compound 13EeAChEKi426 ± 132
2-(2-oxoethyl)pyrimidine-5-carboxamides nih.govCompound 10qAChEIC50880 ± 780

The this compound framework has also been utilized to develop inhibitors for other crucial metabolic enzymes.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes. Novel synthesized pyrimidine derivatives have demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). researchgate.net The inhibition constants (Ki) for these derivatives were found to be in the range of 39.16 ± 7.70 to 144.62 ± 26.98 nM against hCA I and 18.21 ± 3.66 to 136.35 ± 21.48 nM against hCA II. researchgate.net

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. rsc.orgbrieflands.com Modified 2,4-diaminopyrimidine-based compounds, which share a core structure with the target molecule, have been evaluated as DHFR inhibitors. nih.gov While some modifications to the central ring of these inhibitors were well-tolerated, larger additions tended to reduce activity, potentially due to interference with the binding of the NADPH cofactor. nih.gov

Table 4: Inhibition of Carbonic Anhydrase by Pyrimidine Derivatives

This table displays the range of inhibition constants (Ki) for novel pyrimidine derivatives against human carbonic anhydrase (hCA) isoenzymes I and II.

Compound SeriesTarget EnzymeKi Range (nM)
Novel Pyrimidine Derivatives researchgate.nethCA I39.16 ± 7.70 – 144.62 ± 26.98
hCA II18.21 ± 3.66 – 136.35 ± 21.48

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Certain pyrimidine derivatives have shown inhibitory effects against these enzymes.

Shiga toxin 1 (Stx1): Stx1 is a potent bacterial toxin that exhibits RNA-N-glycosidase activity, which is central to its toxicity. wjarr.comresearchgate.net Research has shown that 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), an isomer of adenine (B156593) with a pyrimidine ring, is a highly potent inhibitor of the glycosidase activity of Stx1. wjarr.comresearchgate.net The inhibitory activity is significantly influenced by the amino group on the pyrimidine ring and the presence of the fused heterocyclic ring. wjarr.com The parent compound, 4-aminopyrimidine (B60600), showed much-reduced inhibitory activity, emphasizing the structural requirements for potent inhibition. wjarr.com

α-Glycosidase: This enzyme is involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing diabetes. Novel pyrimidine derivatives have been found to inhibit α-glycosidase with Ki values ranging from 17.37 ± 1.11 to 253.88 ± 39.91 nM. researchgate.net

Cellular Pathway Modulation

Beyond direct enzyme inhibition, derivatives of this compound can modulate complex cellular signaling pathways, influencing processes from cell survival to inflammatory responses.

The inhibition of BRD4 by aminopyrimidine derivatives has downstream effects on cellular pathways that regulate fibrosis. Studies have shown that BRD4 modulates the profibrotic process through its interaction with Forkhead Box M1 (FoxM1) and its downstream target, Polo-like kinase 1 (PLK1). Therefore, inhibitors targeting BRD4 can disrupt the entire BRD4/FoxM1/Plk1 axis, leading to anti-fibrotic effects.

The thiol group present in this compound is also significant, as the intracellular thiol-disulfide balance is a critical regulator of cellular signaling. nih.gov Oxidative modifications of protein cysteine thiols act as "thiol redox switches" that can modulate the activation of various pathways, including those involved in regulated cell death like apoptosis. Molecules that alter the intracellular thiol content can influence signaling pathways such as NF-κB and STAT-1/IRF-1, which are central to the immune response. nih.gov Furthermore, certain pyrimidine derivatives have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory models, underscoring their ability to modulate redox-sensitive cellular pathways. nih.gov

Induction of Apoptosis Pathways

Derivatives of this compound have been shown to induce apoptosis, a form of programmed cell death, through their interaction with heat shock proteins (HSPs), specifically Hsp70 and Hsp90. google.com These proteins are crucial for the survival of cancer cells, and their inhibition can trigger apoptotic pathways.

One mechanism involves the inhibition of Hsp70, which is known to be a potent anti-apoptotic molecule. google.comgoogle.com By inhibiting Hsp70, these compounds can promote the activity of tumor suppressor proteins like STAT1, leading to tumor suppression. google.comgoogle.com Furthermore, some derivatives of this compound are designed to bind to an allosteric site on Hsp70, altering its function and leading to the degradation of onco-proteins that depend on the Hsp90-Hsp70 machinery. nih.govacs.org This disruption of the Hsp90 chaperone cycle results in the degradation of client proteins, such as Raf-1 and HER2, and the cleavage of PARP and caspase-3, which are key indicators of apoptosis. google.com

The inhibition of the Hsp90 machinery by these compounds can also activate the transcription factor HSF-1, which upregulates Hsp70. google.com While this can be a feedback mechanism that limits the effectiveness of Hsp90 inhibitors, the dual action of some this compound derivatives on both Hsp70 and Hsp90 may offer a more robust apoptotic response in cancer cells. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain derivatives of this compound have been found to cause cell cycle arrest in cancer cells. google.com The Hsp90 machinery, a target of these compounds, plays a significant role in regulating proteins involved in cell cycle progression. nih.gov By inhibiting Hsp90, these compounds lead to the depletion of cell cycle proteins that are dependent on this machinery. google.com

For example, a derivative referred to as YK5 has been shown to arrest cancer cells in different phases of the cell cycle. google.com Specifically, in SKBr3 cells, it causes a G0/G1 phase block, while in MDA-MB-468 cells, it leads to a G2/M arrest. google.com This demonstrates that the effect on the cell cycle can be cell-dependent. The ability of these compounds to inhibit abnormal cell cycle progression is a key aspect of their potential as anticancer agents. google.com

Interference with DNA/RNA Synthesis or Function

While direct interference with DNA or RNA synthesis by this compound itself is not extensively detailed in the provided context, the broader class of pyrimidine analogs has been associated with such mechanisms. The structural similarity of pyrimidines to the nucleobases of DNA and RNA suggests a potential for interference. Some pyrazolo[3,4-d]pyrimidine derivatives, which share a related scaffold, have been investigated for their effects on DNA topoisomerase II, an enzyme crucial for DNA replication and repair. unife.it However, for this compound specifically, the more prominently reported mechanism of action is the modulation of protein function, such as the Hsp90 and Hsp70 chaperone systems, which indirectly impacts cellular processes including those involving DNA and RNA. google.com

Antiplatelet Aggregation Mechanisms

There is no information within the provided search results detailing the antiplatelet aggregation mechanisms of this compound.

General Antimicrobial Action Modes (e.g., antibacterial, antifungal, antitubercular)

Derivatives of this compound have demonstrated a range of antimicrobial activities. The pyrimidine scaffold is a known pharmacophore in various antimicrobial agents.

Antibacterial and Antifungal Activity: Metal complexes of 2-thiouracil (B1096) derivatives, a class that includes this compound, have been assessed for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. researchgate.net It has been observed that the coordination of metal ions, such as Cu(II) and Pd(II), to these ligands can enhance their antimicrobial properties. researchgate.net For instance, a Cu(II) complex with 6-methyl-2-thiouracil and a Pd(II) complex with 6-propyl-2-thiouracil exhibited significant activity against the tested microorganisms. researchgate.net

Antitubercular Activity: While 4-aminosalicylic acid is a known antitubercular agent, the direct antitubercular activity of this compound is not explicitly detailed in the provided results. chembuyersguide.com However, the general class of pyrimidine derivatives has been a source of compounds with potential antitubercular properties. chembuyersguide.com

Coordination Chemistry and Metal Complexes

Ligand Properties of 4-Aminopyrimidine-2-thiol

The coordination behavior of this compound is fundamentally dictated by its structural and electronic properties, particularly its tautomerism and the availability of multiple donor sites for metal binding.

This compound can exist in two primary tautomeric forms: the thione form (4-amino-1H-pyrimidine-2-thione) and the thiol form (this compound). This thione-thiol tautomerism is a critical aspect of its chemistry, as the dominant form can influence its coordination mode. In the solid state and in solution, pyrimidine-thiol derivatives often exhibit a preference for the thione form. nih.gov However, upon coordination to a metal ion, the equilibrium can shift, and the deprotonated thiol form often acts as the coordinating agent.

The coordination preference is largely dependent on the metal ion's nature (hard/soft acid-base theory), the reaction conditions, and the solvent used. The deprotonated thiol form typically coordinates through the exocyclic sulfur atom, which is a soft donor and prefers to bind to soft metal ions like platinum(II) and palladium(II). The pyrimidine (B1678525) ring also contains nitrogen atoms which can act as donor sites. The endocyclic nitrogen atoms are harder donors compared to the sulfur atom. This duality allows the ligand to coordinate to a variety of metals. For instance, in some cocrystals, related pyrimidine structures have been observed to exist in both neutral and protonated forms simultaneously. acs.org

This compound possesses several potential donor atoms: the exocyclic amino nitrogen, the exocyclic sulfur (in the thiol form) or thione sulfur, and the two endocyclic nitrogen atoms of the pyrimidine ring. This arrangement allows for various coordination modes:

Monodentate: Coordination can occur through the sulfur atom alone, which is the most common mode, especially with soft metal ions.

Bidentate Chelating: The ligand can form a stable chelate ring by coordinating through the exocyclic sulfur and one of the adjacent endocyclic nitrogen atoms (N1). This N,S-chelation is a frequent binding mode. nih.govresearchgate.netnih.gov

Bidentate Bridging: The ligand can bridge two metal centers. This is often achieved by coordinating to one metal via the sulfur atom and to another metal via a ring nitrogen atom or the exocyclic amino group. This mode is crucial in the formation of polynuclear complexes. nih.gov

The presence of the amino group at the 4-position adds another potential coordination site, although its participation in chelation with the distant thiol group is less common due to steric constraints. However, it can influence the electronic properties of the pyrimidine ring and participate in intermolecular hydrogen bonding, which stabilizes the resulting complex structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form complexes with this compound and its derivatives.

Platinum and Palladium: Complexes of platinum(II) and palladium(II) with pyrimidine-2-thiolate ligands have been extensively studied. The reaction of K₂[PtCl₄] with pyrimidine-2-thiol (B7767146) derivatives can yield both mononuclear and dinuclear complexes. researchgate.net For example, square planar complexes of the type trans-[M(L)₂(P)₂] (where M = Pt, Pd; L = pyrimidine thionate; P = phosphine) have been synthesized. researchgate.net The coordination in these complexes typically occurs through the deprotonated sulfur and one of the ring nitrogens. The resulting complexes are often characterized by IR, NMR (¹H, ¹³C, ³¹P, ¹⁹⁵Pt), and electronic absorption spectroscopy. researchgate.netmdpi.com X-ray crystallography has confirmed the square planar geometry for many of these complexes. nih.govworktribe.comnih.gov

Cadmium: Cadmium(II) is a soft metal ion that shows a high affinity for sulfur donor ligands. It forms stable complexes with amino acids and peptides containing thiol groups, often with higher stability than corresponding zinc(II) complexes. nih.gov While specific studies on this compound with cadmium are limited, it is expected to form complexes where coordination occurs primarily through the thiolate sulfur. Depending on the steric conditions and the presence of other ligands, the coordination geometry around the Cd(II) ion can be tetrahedral or octahedral. nih.govresearchgate.net The physicochemical form of cadmium is a key determinant of its interactions and distribution. nih.gov

Cobalt: Cobalt(II) complexes with related nitrogen and sulfur-containing ligands have been synthesized and characterized. For instance, cobalt complexes with ligands containing di-2-pyridylamine moieties can exhibit distorted trigonal antiprismatic geometries. nih.gov In complexes with 4-aminopyridine-based Schiff bases, the ligands typically act as bidentate donors. journalcps.com For this compound, cobalt is expected to coordinate through the N,S donor set, potentially forming complexes with octahedral or tetrahedral geometries, which can be determined using magnetic susceptibility measurements and electronic spectra.

Antimony, a main group element, is known to form complexes with sulfur and nitrogen donor ligands. mdpi.com

Antimony: Antimony(III) has a high affinity for sulfur donors and readily forms complexes with thiosemicarbazones and related thiol-containing ligands. nih.govnih.gov The synthesis of antimony(III) complexes with ligands similar to this compound often results in compounds where the ligand coordinates in a bidentate or tridentate fashion. mdpi.comresearchgate.net For example, mononuclear antimony(III) compounds with pyrimidine derivatives have been synthesized and shown to have square pyramidal geometries, as optimized by DFT methods. nih.gov The characterization of these complexes involves elemental analysis, FT-IR, and NMR spectroscopy. nih.gov

Structural Analysis of Coordination Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of coordination compounds. Structural analysis provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For complexes involving pyrimidine-2-thiolate and its derivatives, structural studies have revealed a variety of coordination geometries.

Platinum Complexes: Dinuclear platinum(III) complexes with bridging pyrimidine-2-thionate ligands have been structurally characterized, showing a cis-planar arrangement of two sulfur and two nitrogen atoms around each platinum center, with halogen atoms in the axial positions. researchgate.net The Pt-Pt bond distances in these dimers are typically around 2.53 Å. researchgate.net Mononuclear Pt(II) complexes often exhibit a square-planar geometry. researchgate.netnih.gov

Palladium Complexes: Palladium(II) complexes with α-diimine ligands derived from pyrene (B120774) have been shown by single-crystal X-ray diffraction to possess a square planar geometry at the palladium center, with the metal coordinated to two nitrogen atoms and two chloride atoms. worktribe.com Similar geometries are expected for palladium complexes with this compound.

Cadmium Complexes: A cadmium(II) complex with 4'-chloro-2,2':6',2''-terpyridine was found to have a five-coordinate geometry, with three nitrogen atoms from the terpyridine ligand and two iodide ions bound to the metal center. researchgate.net This demonstrates cadmium's flexible coordination number.

The table below summarizes typical coordination data for related metal complexes.

Metal Complex ExampleMetal IonCoordination GeometryKey Bond Lengths (Å)Reference
[Pt₂(C₄H₃N₂S)₄Cl₂]Platinum(III)Distorted Octahedral (per Pt)Pt-Pt = 2.532(1), Pt-Cl = 2.458(2) researchgate.net
[Pd(L)Cl₂] (L = bis(arylimino)pyrenylidene)Palladium(II)Square PlanarPd-N, Pd-Cl worktribe.com
[Cd(Cltpy)I₂]Cadmium(II)Five-coordinateCd-N, Cd-I researchgate.net
{Sb[pyrimidine derivative]Cl₃}₂Antimony(III)Square Pyramidal (per Sb)Sb-N, Sb-S, Sb-Cl nih.gov
Co(dipyatriz)(CH₃CN)₂₂Cobalt(II)Distorted Trigonal AntiprismaticCo-N nih.gov

X-ray Crystallography of Metal-Ligand Structures

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry. Studies on metal complexes of pyrimidine-2-thiol and its derivatives have revealed key structural features.

For instance, the reaction of K₂[PtCl₄] with pyrimidine-2-thiol (pymSH) and its derivatives leads to the formation of various platinum complexes whose structures have been confirmed by X-ray diffraction. researchgate.net One major product is a dinuclear Pt(III) complex, cis-[Pt₂Cl₂(pymS)₄], where two platinum atoms are bridged by four pyrimidine-2-thiolate ligands. researchgate.net In these structures, the ligand coordinates to the platinum centers through the exocyclic sulfur atom and a ring nitrogen atom, forming a stable five-membered chelate ring. researchgate.net The four bridging ligands create a cis-planar arrangement of two sulfur and two nitrogen atoms around each platinum ion, with a chloride ligand occupying the axial position of the binuclear unit. researchgate.net The crystal structure of the related trans-[Pt(4,6-dmpymS)₂] (where 4,6-dmpymS is 4,6-dimethylpyrimidine-2-thiolate) has also been determined. researchgate.net

While specific crystallographic data for this compound complexes are not abundant in the cited literature, analysis of closely related structures, such as those involving other aminopyrimidine or aminopyridine ligands, provides valuable insights. For example, the powder X-ray diffraction patterns of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) complexes with 2-amino-4,6-dimethyl pyrimidine indicate the formation of nano-sized crystalline complexes with varied crystal systems, including monoclinic, tetragonal, and triclinic structures. mdpi.com Similarly, single-crystal X-ray diffraction of a copper(II) complex with 4-aminopyridine (B3432731), [Cu(4-aminopyridine)₃(NCS)₂], shows a square pyramidal coordination geometry with Cu-N bond lengths ranging from 2.006(6) Å to 2.175(7) Å. nih.gov

Table 1: Selected Crystallographic Data for Metal Complexes with Related Pyrimidine-thiolate Ligands This table presents data from related compounds to illustrate typical structural parameters.

ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Coordination GeometryReference
cis-[Pt₂Cl₂(pymS)₄]MonoclinicP2₁/nPt-Pt: 2.531(1), Pt-S: 2.308(3)-2.316(3), Pt-N: 2.07(1)-2.09(1), Pt-Cl: 2.479(3)Distorted Octahedral (each Pt) researchgate.net
[Cu(4-aminopyridine)₃(NCS)₂]MonoclinicP2₁/cCu-N(pyridine): 2.006(6)-2.028(5), Cu-N(NCS): 2.018(6)-2.175(7)Square Pyramidal nih.gov
Cr(III) complex with 2-amino-4,6-dimethylpyrimidineTriclinic-Particle Size: ~88 nm (from XRD)Octahedral (proposed) mdpi.com

Spectroscopic Signatures of Complex Formation

Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing metal complexes and confirming ligand coordination.

FTIR Spectroscopy: The IR spectrum of free this compound exhibits characteristic bands corresponding to ν(N-H) of the amino group, ν(C=S) of the thione group, and potentially a weak ν(S-H) band if the thiol tautomer is present. Upon complexation, significant and predictable shifts occur. The deprotonation of the thiol group upon coordination to a metal ion is clearly evidenced by the complete disappearance of the ν(S-H) band. nih.gov Furthermore, the ν(C=S) band typically shifts to a lower frequency, while new bands appear at lower wavenumbers (e.g., 400-500 cm⁻¹) corresponding to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. mdpi.comnih.gov The involvement of the amino group or ring nitrogen in coordination is indicated by shifts in the ν(N-H) or pyrimidine ring vibration bands, respectively. mdpi.comresearchgate.net For example, in complexes of 2-amino-4,6-dimethyl pyrimidine, a shift in the band at 1633 cm⁻¹ (assigned to the NH₂ group) to higher frequencies (1667–1698 cm⁻¹) confirms the involvement of the amino group in complex formation. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide further evidence of complexation. The chemical shifts of protons and carbons near the coordination sites are altered upon binding to a metal ion. nih.gov For instance, the disappearance of the S-H proton signal in ¹H NMR is a clear indicator of deprotonation and coordination through the sulfur atom. Changes in the chemical shifts of the amino protons and the aromatic protons of the pyrimidine ring also confirm the ligand's interaction with the metal center. nih.gov ¹⁵N NMR spectroscopy can be particularly powerful in determining the specific nitrogen atom involved in coordination. Studies on related Ru(II) complexes with a pyridyl-pyrimidine ligand have shown that the nitrogen atom directly bound to the metal experiences a significant upfield shift, with coordination-induced shifts (CIS) ranging from approximately -45 to -75 ppm, providing an unambiguous fingerprint of the coordination mode. rsc.org

Table 2: Typical Spectroscopic Shifts upon Complexation of Aminopyrimidine Thiol Analogues

Spectroscopic TechniqueVibrational/Resonance GroupObserved Change upon ComplexationReference
FTIR (cm⁻¹)ν(S-H)Disappearance nih.gov
ν(N-H)Shift in frequency and/or broadening mdpi.com
Pyrimidine ring vibrationsShift to higher wavenumbers researchgate.net
New BandsAppearance of ν(M-N) and ν(M-S) bands at low frequencies nih.gov
¹H NMR-SH protonDisappearance nih.gov
-NH₂ and Ring protonsChange in chemical shift nih.gov
¹⁵N NMRCoordinated N atomLarge upfield shift (CIS ≈ -45 to -75 ppm) rsc.org

Catalytic Applications of this compound Metal Complexes

The unique electronic properties and coordination geometries of metal complexes derived from this compound and related ligands make them promising candidates for catalysis. The presence of soft sulfur and hard nitrogen donor atoms allows for fine-tuning of the metal center's reactivity.

Research has shown that modifying catalyst surfaces with thiol-containing organic molecules can significantly enhance performance in reactions like the electrocatalytic CO₂ reduction (CO₂RR). mdpi.com The thiol group can anchor the molecule to a metal surface, modulating the metal's electron density and surface morphology. mdpi.com

More directly, copper(II) complexes containing N,O-chelating Schiff base ligands, including one derived from the structurally similar 2-aminothiazole, have been successfully employed as catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com These reactions, monitored by UV-Vis spectroscopy, showed high catalytic activity, with conversions reaching up to 97.5%. mdpi.com The studies also demonstrated that the catalysts could be recycled and reused without a significant loss of activity. mdpi.com Other transition metal complexes have been tested as catalysts in oxidation reactions, such as the oxidation of styrene (B11656) using H₂O₂ as an environmentally friendly oxidant. nih.gov

Table 3: Catalytic Performance of Related Metal Complexes in Reduction and Oxidation Reactions

Catalyst/ComplexReactionKey FindingReference
Cu(II)-Schiff base of N'-salicylidene-2-aminothiazoleReduction of 4-nitrophenol95.2% conversion in 60 minutes. mdpi.com
Cu(II)-Schiff base of N,N'-bis(salicylidene)-o-phenylenediamineReduction of 4-nitrophenol97.5% conversion in 60 minutes. Catalyst is recyclable. mdpi.com
Co(II), Ni(II), Cu(II), Zn(II) complexes with ImidazoleOxidation of styreneComplexes tested as catalysts for liquid-phase oxidation. nih.gov

Biological Applications of Metal Complexes (e.g., enzyme inhibition, antimicrobial)

The fusion of a metal ion with a biologically active ligand like this compound can lead to synergistic effects, resulting in complexes with enhanced biological properties compared to the free ligand. These properties include antimicrobial and enzyme inhibitory activities.

Antimicrobial Activity: The emergence of multidrug-resistant (MDR) bacteria is a major global health threat, necessitating the development of novel antimicrobial agents. Metal-organic frameworks (MOFs) synthesized using 4,6-diamino-2-pyrimidinethiol (a close analogue of the title compound) with Zn(II) and Co(II) have demonstrated potent antibacterial and antibiofilm activities. rsc.org The proposed mechanism involves the generation of reactive oxygen species (ROS) upon interaction of the MOFs with bacterial cells, leading to lipid peroxidation and cell death. rsc.org The Zn-MOF, in particular, showed high efficacy, which was attributed to its large surface-to-volume ratio and porous nature. rsc.org

Furthermore, Cu(II) and Co(II) complexes of Schiff bases derived from 4-aminopyridine have shown enhanced in vitro activity against Mycobacterium tuberculosis compared to the free ligands, highlighting their potential in developing new anti-TB agents. journalcps.com Studies on a range of pyrimidine-thiol derivatives have established structure-activity relationships, noting that the presence of electron-withdrawing groups can improve antimicrobial potency. nih.gov

Table 4: Antimicrobial Activity of Metal Complexes with Related Ligands

Complex/CompoundTarget OrganismActivity (MIC/Result)Reference
Zn-MOF with 4,6-diamino-2-pyrimidinethiolBacteria (general)Potent antibacterial and antibiofilm activity rsc.org
Nitro-containing Cu(II) and Co(II) complexes of 4-aminopyridine Schiff baseMycobacterium tuberculosisEnhanced activity compared to ligand at 0.1 µg/ml journalcps.com
4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-thiolB. subtilisMIC = 0.96 µM/ml nih.gov
4-(4-chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-olE. coliMIC = 0.91 µM/ml nih.gov

Enzyme Inhibition: Enzymes are critical targets for drug development. Thiol-dependent enzymes, such as certain proteases and kinases, are involved in numerous disease pathways. nih.gov Aminopyrimidine derivatives have been successfully designed as potent enzyme inhibitors. A notable study identified novel 6-amino-2-thiopyrimidine-4-ones as dual-target inhibitors of the enzymes BRD4 and PLK1, which are important in cancer progression. nih.gov The most active compounds exhibited inhibitory concentrations (IC₅₀) in the nanomolar range, comparable to established reference drugs like volasertib. nih.gov This demonstrates the potential of the aminopyrimidine-thiol scaffold in designing highly specific and potent enzyme inhibitors for therapeutic applications.

Table 5: Enzyme Inhibition by Related Aminopyrimidine Derivatives

Compound TypeEnzyme TargetActivity (IC₅₀)Reference
Aminopyrimidine-dione derivative (Cpd 4)BRD40.029 µM nih.gov
Aminopyrimidine-dione derivative (Cpd 4)PLK10.094 µM nih.gov
Thiopyrimidine-one derivative (Cpd 7)BRD40.042 µM nih.gov
Thiopyrimidine-one derivative (Cpd 7)PLK10.02 µM nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of the molecule.

The electronic structure of a molecule governs its reactivity and physical properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. irjweb.com These parameters are crucial for understanding the charge transfer interactions within the molecule.

Table 1: Illustrative Electronic Properties Calculated for a Pyrimidine (B1678525) Derivative Note: This data is representative of calculations performed on related heterocyclic systems and is intended to illustrate the typical outputs of quantum chemical calculations.

ParameterCalculated Value (eV)Significance
EHOMO-6.29Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.81Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.48Indicates chemical reactivity and kinetic stability. irjweb.com

4-aminopyrimidine-2-thiol can exist in several tautomeric forms due to the migration of protons. The primary tautomerism is the thiol-thione equilibrium involving the sulfur atom and the adjacent ring nitrogen, but amine-imine tautomerism involving the 4-amino group is also possible. This results in at least four potential tautomers.

Computational methods are essential for predicting the relative stability of these forms. DFT calculations can determine the ground-state energies of each tautomer, allowing for the prediction of which form is most stable and therefore most abundant under given conditions (e.g., in the gas phase or in a solvent). scirp.org Studies on the parent compound, 2-pyrimidinethiol, have shown that the thiol form is more stable in the gas phase, while the thione form is significantly more stable in an aqueous medium. nih.gov For this compound, the presence of the amino group can further influence this equilibrium through its electronic effects. Theoretical calculations have demonstrated that for related aminopyrimidines, the amino form is substantially more stable than the imino form. researchgate.net The relative stability of tautomers is critical as different forms can have distinct biological activities and binding affinities to receptors. nih.gov

Table 2: Potential Tautomers of this compound

Tautomer NameDescriptionPredicted Relative Stability Factor
Amino-ThiolAromatic pyrimidine ring with -NH2 and -SH groups.Predicted to be more stable in the gas phase. nih.gov
Amino-ThioneNon-aromatic dihydropyrimidine (B8664642) ring with -NH2 group and C=S bond.Predicted to be more stable in polar solvents. nih.govresearchgate.net
Imino-ThiolAromatic pyrimidine ring with =NH group and -SH group.Generally less stable than the amino form. researchgate.net
Imino-ThioneNon-aromatic dihydropyrimidine ring with =NH group and C=S bond.Generally less stable than the amino form. researchgate.net

Theoretical calculations are widely used to predict spectroscopic properties, such as vibrational frequencies (Infrared and Raman) and electronic transitions (UV-Vis). By calculating the vibrational frequencies of an optimized molecular structure, researchers can create a theoretical spectrum that aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

For this compound, DFT calculations would typically be used to predict the frequencies associated with the stretching and bending of key functional groups, including the N-H stretches of the amino group, the S-H stretch of the thiol form or the C=S stretch of the thione form, and various pyrimidine ring vibrations. Comparing the calculated spectrum with experimental data helps to confirm the molecular structure and can also be used to identify the predominant tautomeric form present under the experimental conditions. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states.

Molecular Docking and Molecular Dynamics Simulations

While quantum calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method involves placing the ligand (in this case, this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity for different poses.

Docking studies on various pyrimidine derivatives have shown that the pyrimidine core is a versatile scaffold for forming key interactions within protein active sites. mdpi.commdpi.com For this compound, the amino group and the ring nitrogens can act as hydrogen bond donors and acceptors, while the thiol/thione group can also participate in hydrogen bonding or other interactions. The pyrimidine ring itself can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine. These simulations are instrumental in generating hypotheses about the mechanism of action for a potential drug candidate by identifying key interacting residues. nih.gov

Table 3: Typical Interactions Predicted by Molecular Docking for Pyrimidine Derivatives

Interaction TypeLigand Functional GroupPotential Protein Residue Partner
Hydrogen Bond (Donor)Amino (-NH2), Thiol (-SH)Aspartate, Glutamate, Serine
Hydrogen Bond (Acceptor)Ring Nitrogens, Thione (C=S)Lysine, Arginine, Serine, Threonine
Hydrophobic/π-stackingPyrimidine RingPhenylalanine, Tyrosine, Tryptophan, Leucine

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. nih.govnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the system. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are crucial in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the chemical's structural or physicochemical properties and its activity.

A thorough search of scientific databases indicates that no specific QSAR studies have been published for this compound. While QSAR analyses have been conducted on various other classes of pyrimidine derivatives to explore their potential as anticancer or antimicrobial agents, the data and derived models are specific to the scaffolds and substituent variations within those studies. Extrapolating these findings to this compound would be scientifically unfounded. The development of a QSAR model for this specific compound would require a synthesized series of its derivatives and corresponding biological activity data, which are not currently available in the literature.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Halogen Bonding)

The analysis of intermolecular interactions and crystal packing provides deep insights into the solid-state structure of a compound, influencing its physical properties such as solubility and melting point. Techniques like Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts within a crystal.

There are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database or other scientific literature. Consequently, a detailed analysis of its crystal packing, hydrogen bonding network, or a Hirshfeld surface analysis is not possible.

For context, studies on related but different molecules, such as co-crystals of 2,4-diaminopyrimidines or derivatives of diaminopyrimidine-thiol, have been performed. nih.govacs.org For instance, a study on 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine showed that its crystal structure was stabilized by N—H⋯N hydrogen bonds and that H⋯H, N⋯H, C⋯H, and S⋯H contacts were the most significant intermolecular interactions. nih.gov However, these findings are specific to that derivative and cannot be directly applied to this compound due to differences in functional groups and their positions on the pyrimidine ring.

Table 1: Summary of Hirshfeld Surface Interactions for a Related Diaminopyrimidine-Thiol Derivative

Interaction TypeContribution to Hirshfeld Surface (%)
H⋯H51.6
C⋯H23.0
N⋯H15.8
S⋯H8.5

Note: This data is for 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine and is provided for illustrative purposes of the technique, as no such data exists for this compound. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. These models are then used as 3D queries to screen large compound libraries (virtual screening) to find new potential drug candidates.

No pharmacophore models have been developed based on this compound, nor has it been the subject of specific virtual screening campaigns reported in the literature. Pharmacophore studies typically require a set of known active ligands for a specific biological target to derive a common features model, or a high-resolution structure of the target's binding site. Research in this area has been conducted on other pyrimidine-containing scaffolds, for instance, in the design of kinase inhibitors or β-glucuronidase inhibitors. nih.govnih.gov These studies develop models specific to their respective targets and ligand sets, which are not transferable to this compound without dedicated research.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational and tautomeric landscape of 4-aminopyrimidine-2-thiol in solution. The molecule can exist in several tautomeric forms, primarily the thione-amino and thiol-imino forms. ¹H and ¹³C NMR are used to identify the predominant tautomer by analyzing chemical shifts, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can elucidate through-space interactions and preferred conformations. nih.gov

The tautomerism between the amino and the 1,4-imino forms is a key area of study for aminopyrimidines. nih.gov For this compound, this equilibrium is influenced by factors such as solvent polarity and pH. Solid-state NMR spectroscopy can also be employed to study the tautomeric states in large enzyme-bound complexes, providing details about proton positions. nih.gov In solution, the anti-conformation is often favored for pyrimidine (B1678525) derivatives. nih.gov ¹⁵N NMR is particularly useful for distinguishing between tautomers, as the chemical shift of the nitrogen atoms is highly sensitive to their bonding environment; a dramatic deshielding of over 100 ppm can be observed upon formation of an iminopyrimidine tautomer. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers in DMSO-d₆ Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom Position Thione-amino Tautomer (¹H) Thione-amino Tautomer (¹³C) Thiol-imino Tautomer (¹H) Thiol-imino Tautomer (¹³C)
H-5 ~6.5-6.8 ~110-115 ~6.3-6.6 ~108-112
H-6 ~7.8-8.1 ~150-155 ~7.6-7.9 ~148-152
NH₂ ~7.0-7.5 (broad) - - -
NH (ring) ~12.0-12.5 (broad) - ~9.0-9.5 (imino NH) -
SH - - ~13.0-13.5 (broad) -
C-2 (C=S/C-S) - ~175-180 - ~160-165
C-4 (C-N) - ~160-165 - ~155-160
C-5 - ~110-115 - ~108-112
C-6 - ~150-155 - ~148-152

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound. These methods are highly sensitive to the molecule's functional groups and bonding arrangements, making them ideal for identifying tautomeric forms and studying intermolecular interactions like hydrogen bonding. nih.govmdpi.com

In the solid state, the thione-amino tautomer is generally favored, which can be confirmed by the absence of a characteristic S-H stretching vibration (around 2500-2600 cm⁻¹) and the presence of N-H and C=S stretching bands in the IR spectrum. The vibrational spectra are complex, with characteristic frequencies for the pyrimidine ring stretching, bending, and deformation modes. hacettepe.edu.tr A complete vibrational assignment is typically achieved by comparing experimental FTIR and Laser Raman data with theoretical calculations from methods like Density Functional Theory (DFT). nih.gov

Table 2: Key Vibrational Frequencies (cm⁻¹) for the Thione-amino Tautomer of this compound Note: Assignments are based on data from analogous pyrimidine derivatives.

Wavenumber (cm⁻¹) Assignment Description
3400-3200 ν(N-H) Asymmetric and symmetric stretching of the amino group
3100-3000 ν(C-H) Aromatic C-H stretching
1650-1600 δ(NH₂) NH₂ scissoring/bending
1600-1450 ν(C=C), ν(C=N) Pyrimidine ring stretching vibrations
1250-1150 ν(C=S) Thione C=S stretching
~990 Ring Breathing Symmetric pyrimidine ring breathing mode
850-750 γ(C-H) Out-of-plane C-H bending

Raman spectroscopy is particularly useful for studying sulfur-containing compounds and can provide information on both composition and structural heterogeneities. mdpi.comrsc.org The intensity of Raman bands can be enhanced when the excitation wavelength is close to an electronic transition (Resonance Raman), providing details about the excited state's geometry. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions of the pyrimidine ring and the thione/thiol and amino/imino groups. youtube.com

The position and intensity of these absorption bands are highly sensitive to the tautomeric form of the molecule. The thione form typically exhibits a strong absorption at longer wavelengths (around 340 nm) due to the n → π* transition of the C=S group. mdpi.comresearchgate.net The thiol form, conversely, has its main absorption bands at shorter wavelengths. This spectral difference allows for the study of the thione-thiol equilibrium under various solvent conditions; polar solvents tend to stabilize the thione tautomer. researchgate.net The formation of the 1,4-iminopyrimidine tautomer can also be detected, as it produces a characteristic UV absorption maximum between 300-320 nm. nih.gov

Table 3: Typical Electronic Transitions and Absorption Maxima (λ_max) for this compound Note: Values are dependent on solvent and tautomeric form.

Tautomeric Form Transition Typical λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Thione-amino π → π* ~270-290 10,000 - 20,000
Thione-amino n → π* (C=S) ~330-350 100 - 1,000
Thiol-imino π → π* ~250-270 8,000 - 15,000
1,4-Imino π → π* ~300-320 Variable

UV-Vis spectroscopy is also employed to study the formation of metal complexes, as coordination to a metal ion often results in a shift of the ligand-centered absorption bands or the appearance of new charge-transfer bands.

Mass Spectrometry for High-Resolution Structural Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound with high accuracy. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with analyzers like time-of-flight (TOF) or Orbitrap, can confirm the molecular formula of the compound. acs.orgnih.gov

Electron impact mass spectrometry (EI-MS) is used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. For pyrimidinethiones, fragmentation often begins with the loss of small, stable molecules or radicals from the side groups, followed by the cleavage of the pyrimidine ring. sapub.org The pyrimidine ring itself is relatively stable, and fragments containing it are common in the mass spectrum. sapub.org

Table 4: Plausible Mass Fragmentation Pathways for this compound (Molecular Weight: 127.17) Note: Fragmentation is dependent on ionization method and energy.

m/z Value Proposed Fragment Plausible Loss from Parent Ion (M⁺˙)
127 [C₄H₅N₃S]⁺˙ Molecular Ion
94 [C₄H₄N₂]⁺˙ Loss of •SH and HCN
82 [C₃H₄N₃]⁺ Loss of •CSH
67 [C₃H₃N₂]⁺ Loss of •SH and HCN
54 [C₂H₂N₂]⁺˙ Further fragmentation of the ring

The characteristic fragmentation involves the initial loss of radicals such as •SH or the elimination of molecules like HCN or H₂S. Studying these pathways helps in the structural confirmation of the parent molecule and the identification of related compounds in complex mixtures.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for the unambiguous identification of the dominant tautomer and conformer in the crystal lattice. researchgate.net

Table 5: Representative Crystallographic Data for a Pyrimidine Derivative Note: This data is hypothetical for this compound, based on typical values for similar organic molecules.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.5
b (Å) ~6.0
c (Å) ~12.0
β (°) ~105
Volume (ų) ~580
Z (molecules/unit cell) 4
Calculated Density (g/cm³) ~1.45
Hydrogen Bonds N-H···S, N-H···N

Applications in Rational Drug Design and Medicinal Chemistry

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering new drug candidates by modifying existing chemical scaffolds to improve potency, selectivity, and pharmacokinetic properties, or to circumvent existing patents. The 4-aminopyrimidine-2-thiol core and its analogues are frequently employed in these strategies.

Scaffold Hopping: This technique involves replacing a central molecular core with a structurally different one while maintaining the original orientation of key functional groups responsible for biological activity. For instance, researchers have successfully employed a scaffold hopping strategy to move from 2-aminoimidazole (2-AI) based compounds to 2-aminopyrimidine (B69317) (2-AP) analogues to generate new inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This switch, which alters ring size and removes a hydrogen bond donor, led to the development of new aryl 2-AP analogs with significant anti-biofilm activity. nih.gov Similarly, scaffold hopping from known thienopyrimidine compounds has led to the identification of novel furano[2,3-d]pyrimidine amides as potent inhibitors of the carboxylesterase Notum, a negative regulator of the Wnt signaling pathway. nih.gov

Bioisosteric Replacement: Bioisosteres are atoms or groups of atoms that share similar physical or chemical properties, allowing them to produce broadly similar biological effects. cambridgemedchemconsulting.com The aminopyrimidine core is a well-established bioisostere for other chemical moieties. For example, thienopyrimidines, which can be derived from this compound, are considered purine (B94841) bioisosteres, a key factor in creating derivatives with predefined properties. nih.gov The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is isoelectronic with purines, has also been explored as a purine surrogate. nih.gov In another application, the 2-aminopyrimidin-4(1H)-one moiety has been successfully used as a novel bioisostere of urea, leading to the discovery of potent and more chemically stable CXCR2 antagonists. nih.gov This replacement strategy can be used to improve metabolic stability and other pharmacokinetic parameters. nih.gov

These strategies allow medicinal chemists to explore new chemical space, leading to the discovery of compounds with improved therapeutic profiles.

Design Principles for Targeting Specific Biological Pathways

The design of drugs based on the this compound scaffold relies on structure-based design principles to achieve high affinity and selectivity for specific biological targets. The versatility of the pyrimidine (B1678525) core allows for substitutions at various positions, enabling the fine-tuning of interactions with target proteins.

A primary strategy involves designing inhibitors that target the ATP-binding site of kinases, which play crucial roles in cellular signaling pathways dysregulated in diseases like cancer. nih.gov The aminopyrimidine scaffold can mimic the hydrogen bonding interactions of the adenine (B156593) base of ATP. For example, derivatives of 4-aminopyrazolopyrimidine have been developed as potent inhibitors of the Src kinase family by retaining key hydrogen bonds with the amino acid residue in the adenine region. nih.gov

Targeting Kinase Pathways:

EGFR/HER2: Overexpression of the Epidermal Growth Factor Receptor (EGFR) is common in many cancers. nih.gov Modified 4-amino-thienopyrimidines have been developed as potent inhibitors of EGFR and HER2, with some compounds showing IC50 values in the nanomolar range. nih.gov

MAP4K4: Using a fragment-based approach, 4-amino-pyridopyrimidine derivatives were identified as selective inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a regulator of multiple biological processes. nih.gov

FGFR: The 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been used to create irreversible inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. These inhibitors form a covalent bond with a cysteine residue near the ATP-binding pocket. nih.gov

Targeting Other Pathways:

BRD4/PLK1 Dual Inhibition: Structure-based drug design has led to novel aminopyrimidine derivatives that act as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are important targets in oncology. nih.govmdpi.com The design maintained the aminopyrimidine scaffold for hydrogen bonding interactions within the PLK1 binding site and incorporated a carbonyl group for key interactions in the BRD4 pocket. nih.gov

PI3K Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade in cancer. Duvelisib, a drug containing a substituted aminopyrimidine core, is a potent PI3K inhibitor approved for treating certain types of leukemia and lymphoma. nih.gov

By strategically modifying the substituents on the this compound core, chemists can design molecules that fit precisely into the binding pockets of specific enzymes, leading to potent and selective inhibition of disease-related pathways.

Development of Lead Compounds and Hit-to-Lead Optimization

The process of discovering a new drug often begins with identifying a "hit"—a compound showing desired activity in an initial screen. This hit then undergoes a "hit-to-lead" optimization process to generate a "lead" compound with more drug-like properties, including improved potency, selectivity, and pharmacokinetic profile. vichemchemie.comyoutube.com The this compound scaffold is a frequent starting point in such campaigns.

During hit-to-lead optimization, medicinal chemists systematically modify the structure of the initial hit. For derivatives of this compound, this often involves exploring different substituents on the pyrimidine ring and the amino and thiol groups. For example, in the development of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates as anticancer agents, structural optimization led to the identification of a lead compound with an IC50 value of 0.013 µM against the MCF-7 breast cancer cell line. nih.gov

A crucial aspect of this phase is understanding the Structure-Activity Relationship (SAR), which describes how chemical structure relates to biological activity. In a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, it was found that compounds with unsubstituted phenyl rings or electron-donating groups showed higher cytotoxic activity, whereas the introduction of electron-withdrawing nitro groups decreased activity. nih.gov

The table below illustrates the optimization of a fragment hit into a potent lead compound targeting MAP4K4.

CompoundStructureMAP4K4 IC50 (µM)Ligand Efficiency (LE)
Fragment Hit 4-amino-pyridopyrimidine300.47
Lead Compound (29) 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine0.00280.44

This table is based on data from the discovery of selective MAP4K4 inhibitors, showing the significant increase in potency from an initial fragment hit to an optimized lead compound. nih.gov

The optimization process is a multi-parameter effort, balancing potency with properties like solubility, metabolic stability, and potential off-target effects to produce a high-quality lead compound suitable for further development. vichemchemie.comyoutube.com

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds that starts by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. mdpi.comtechnologynetworks.com Because of their low complexity, fragments can explore chemical space more efficiently than larger molecules used in traditional high-throughput screening (HTS). acs.org The this compound core is an ideal starting point for FBDD due to its small size and versatile chemical handles.

In a typical FBDD campaign, fragments that bind to the target are identified using sensitive biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Once a fragment hit is confirmed and its binding mode is determined, it can be optimized into a more potent lead compound through several strategies:

Fragment Growing: The fragment is extended by adding functional groups that make additional favorable interactions with the target protein. acs.org

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker.

Fragment Merging: Two or more overlapping fragments are combined into a single, more potent molecule.

A successful example of FBDD involves the discovery of inhibitors for MAP4K4. The campaign started with a 4-amino-pyridopyrimidine fragment that had a high ligand efficiency (LE), a measure of binding energy per heavy atom. nih.gov This fragment served as an excellent starting point for optimization. Through structure-guided design, the fragment was "grown" into a highly potent and selective lead compound with nanomolar potency and good in vivo properties. nih.gov

The FBDD approach, utilizing scaffolds like this compound, often yields lead compounds with superior physicochemical properties (e.g., lower molecular weight and higher polarity) compared to those from traditional HTS, potentially increasing the likelihood of successful drug development. acs.org

Strategies for Overcoming Drug Resistance

Drug resistance is a major challenge in the treatment of diseases like cancer and infectious diseases. The this compound scaffold has been utilized in the design of compounds aimed at overcoming resistance mechanisms.

One common mechanism of multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell. Certain 4-amino-thienopyrimidine derivatives have been identified as modulators of these ABC efflux pumps. nih.gov By inhibiting the pump, these compounds can restore the intracellular concentration and efficacy of co-administered anticancer drugs. One such compound, QB13, was found to be an effective modulator of P-gp mediated transport. nih.gov

Another strategy involves designing inhibitors that are effective against mutated forms of the target protein that confer resistance to existing drugs. For example, the 4-aminopyrazolopyrimidine derivative TAS-120 was developed as an irreversible FGFR inhibitor. It was specifically designed to be effective against several drug-resistant FGFR2 mutants, showing potent activity with IC50 values of less than 4 nM against both the wild-type and mutated forms of the enzyme. nih.gov

The table below summarizes examples of aminopyrimidine derivatives designed to combat drug resistance.

Compound/ScaffoldTarget/MechanismApplication in Drug ResistanceReference
4-amino-thienopyrimidine (e.g., QB13) ABC efflux pumps (P-gp)Acts as a modulator to reverse P-gp mediated multidrug resistance. nih.gov
4-aminopyrazolopyrimidine (TAS-120) FGFR2 mutantsIrreversibly inhibits FGFR, including mutants that confer resistance to other inhibitors. nih.gov

By rationally designing molecules based on the this compound core, researchers can create novel agents that either circumvent or directly target the molecular mechanisms underlying drug resistance, offering new therapeutic options for difficult-to-treat diseases.

Supramolecular Chemistry and Materials Science Applications

Design of Functional Organic Materials Based on 4-Aminopyrimidine-2-thiol

The design of functional organic materials leveraging this compound and its derivatives is an expanding area of research. The presence of endocyclic and exocyclic nitrogen atoms, along with the sulfur atom, allows for diverse coordination with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit a wide range of applications due to their tunable structures and properties.

Derivatives of aminopyrimidines are recognized as flexible ligands with varied binding and coordination capabilities, which are instrumental in constructing organic-inorganic hybrid materials. nih.gov For instance, the combination of aminopyrimidine derivatives with other ligands, such as thiophenecarboxylate, can lead to the formation of mixed-ligand complexes with interesting supramolecular architectures. nih.gov

Furthermore, the 4-aminopyrimidine (B60600) scaffold is a key component in the design of molecules with specific biological activities. By modifying this core structure, researchers have developed potent inhibitors for various enzymes, highlighting its importance in medicinal chemistry and drug design. nih.govnih.gov The versatility of the aminopyrimidine moiety also extends to the development of materials for agricultural and material science applications, including organic semiconductors and photovoltaic devices. chemimpex.com

Self-Assembly and Supramolecular Architectures

The self-assembly of this compound and its derivatives is primarily governed by hydrogen bonding interactions. The amino group and the pyrimidine (B1678525) nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. This leads to the formation of predictable and robust supramolecular synthons.

A common motif observed in the crystal structures of aminopyrimidine derivatives is the R22(8) homosynthon, which involves N-H···N hydrogen bonds between two pyrimidine molecules. mdpi.com These interactions can direct the assembly of molecules into one-dimensional chains, two-dimensional sheets, or three-dimensional networks. The specific architecture is influenced by the nature of other functional groups present in the molecule and the crystallization conditions.

Applications in Aggregation-Induced Emission (AIE)

While this compound itself is not typically associated with aggregation-induced emission (AIE), certain derivatives of pyrimidine have been shown to exhibit this phenomenon. AIE is a process where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.netmdpi.com

The AIE effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.netmdpi.com Pyrimidine derivatives incorporated into push-pull systems, where the pyrimidine acts as an electron-accepting moiety, can display AIE characteristics. For example, a dimethylacridan substituted pyrimidine derivative has been reported to show aggregation-induced enhanced emission (AIEE). researchgate.net

The photophysical properties of such pyrimidine-based AIEgens, including their emission wavelengths and quantum yields, can be tuned by modifying the molecular structure. researchgate.netfrontiersin.org This tunability makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. researchgate.netmdpi.comresearchgate.net

Table 1: Photophysical Properties of a Pyrimidine Derivative Exhibiting AIEE researchgate.net

Solvent/Matrixλabs [nm] (ε [mM-1cm-1])λem [nm]Δss [cm-1]Φfτ [ns]
Heptane278 (51.9), 312 (21.5), 372 (1.7)42233000.114.07
Toluene276 (50.5), 313 (21.8), 372 (1.9)47458000.151.56 (0.20), 9.56 (0.80)
1,4-dioxane278 (47.5), 313 (23.2), 373 (2.1)50068000.260.25 (0.61), 1.00 (0.37), 5.13 (0.02)
THF276 (47.5), 313 (19.2), 372 (2.0)53582000.101.82 (0.13), 12.32 (0.87)
DCM278 (51.8), 313 (30.2), 372 (2.2)56291000.2417.95

Note: Data extracted from a study on a specific dimethylacridan substituted pyrimidine derivative.

Sensing Applications (e.g., Electrochemical Sensors)

The ability of this compound and its derivatives to bind to various analytes makes them suitable for the development of chemical and biological sensors. The thiol group allows for the straightforward immobilization of these molecules onto gold surfaces, a common strategy for fabricating electrochemical sensors. nih.gov

Electrochemical DNA biosensors, for example, can be constructed by modifying an electrode with a layer that can interact with DNA. mdpi.commdpi.com The pyrimidine moiety, being a fundamental component of nucleic acids, provides a structural basis for designing molecules that can recognize and bind to specific DNA sequences or structures. mdpi.com

Hybrid Materials Development

Hybrid materials incorporating this compound and its derivatives combine the properties of the organic molecule with those of an inorganic component, leading to materials with enhanced or novel functionalities. A significant area of research in this field is the development of functionalized nanoparticles. biomedres.us

The thiol group of this compound and its analogues, such as 4,6-diamino-2-pyrimidinethiol (DAPT), readily binds to the surface of gold nanoparticles (AuNPs). nih.govresearchgate.net This functionalization can be used to control the properties of the nanoparticles, such as their stability and biological activity. For instance, DAPT-modified AuNPs have been shown to exhibit antibacterial properties, with the activity being dependent on the size of the nanoparticles. nih.govresearchgate.net

These functionalized nanoparticles can be further integrated into scaffolds, such as agarose gels or nanofibrous films, to create hybrid materials for applications like wound dressings. researchgate.netnih.gov The development of such hybrid materials is a promising approach for creating advanced functional materials for a variety of applications, from biomedicine to catalysis. biomedres.usmdpi.com

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of innovative and efficient synthetic routes to 4-aminopyrimidine-2-thiol and its analogues is a primary focus for future research. While established methods exist, there is a continuous demand for greener, more sustainable, and economically viable synthetic strategies. Future explorations are likely to concentrate on:

Solvent-Free and Fusion Techniques: Environmentally friendly approaches, such as solvent-free reactions and fusion techniques, are gaining traction. These methods reduce waste, shorten reaction times, and often lead to good yields, making them attractive for large-scale production.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields for the synthesis of pyrimidine (B1678525) derivatives. Further investigation into microwave-assisted protocols for this compound synthesis is warranted.

Deeper Understanding of Biological Mechanisms at the Molecular Level

While preliminary studies have highlighted the potential of this compound derivatives in various biological contexts, a more profound understanding of their mechanisms of action at the molecular level is crucial. Future research should aim to:

Identify and Validate Molecular Targets: Pinpointing the specific enzymes, receptors, or other biomolecules with which these compounds interact is essential for rational drug design.

Elucidate Signaling Pathways: Investigating the downstream effects of these interactions on cellular signaling pathways will provide a comprehensive picture of their biological activity. For instance, some pyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and subsequent biological evaluation will help in identifying the key structural features responsible for their activity and in optimizing their potency and selectivity.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental validation is a powerful tool in modern chemical research. For this compound, this integrated approach can accelerate the discovery and development process. Key areas for future focus include:

Molecular Docking and Simulation: In silico studies, such as molecular docking, can predict the binding modes of this compound derivatives with their biological targets, providing insights for the design of more potent compounds. nih.gov

ADME/Tox Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives can help in the early identification of candidates with favorable pharmacokinetic profiles.

Quantum Chemical Calculations: These calculations can provide a deeper understanding of the electronic properties of this compound and its analogues, which can be correlated with their reactivity and biological activity.

Design of Multi-Targeting Agents

The concept of "one molecule, multiple targets" is a promising strategy for treating complex diseases like cancer. The this compound scaffold can serve as a template for the design of multi-targeting agents. Future research in this area will likely involve:

Hybridization Strategy: This approach involves combining the pharmacophores of two or more known drugs into a single molecule. This has been successfully applied to other pyrimidine derivatives to create dual inhibitors of key cellular targets. mdpi.commdpi.com

Fragment-Based Drug Discovery: This technique can be used to identify small molecular fragments that bind to different targets, which can then be linked together using the this compound core as a scaffold.

Development of Smart Materials and Responsive Systems

While the direct application of this compound in smart materials is yet to be extensively explored, the inherent properties of the pyrimidine ring system suggest potential in this domain. Future research could investigate:

Supramolecular Assemblies: The ability of the pyrimidine core to participate in hydrogen bonding and other non-covalent interactions could be exploited to create self-assembling systems with responsive properties.

Functional Polymers: Incorporation of the this compound moiety into polymer chains could lead to materials with unique optical, electronic, or sensing capabilities.

Chemosensors: The functional groups on the this compound molecule could be modified to create selective binding sites for specific ions or molecules, forming the basis for new chemosensors. Pyrimidine-based push-pull systems have been investigated for their potential in dye-sensitized solar cells, indicating the tunability of their electronic properties. mdpi.com

Addressing Sustainability in Synthesis and Application

As with all areas of chemical research, sustainability is a critical consideration. For this compound, this encompasses both the synthesis and the entire life cycle of any resulting products. Key challenges and research directions include:

Green Chemistry Principles: The application of the twelve principles of green chemistry to the synthesis of this compound and its derivatives is paramount. This includes the use of renewable starting materials, atom-economical reactions, and the avoidance of hazardous solvents and reagents. The use of fusion techniques under solvent-free conditions is a step in this direction. nih.gov

Biodegradability and Environmental Fate: For applications where the compounds may be released into the environment, understanding their biodegradability and potential long-term environmental impact is crucial.

Life Cycle Assessment: Conducting a comprehensive life cycle assessment of products derived from this compound will provide a holistic view of their environmental footprint and guide the development of more sustainable alternatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 4-aminopyrimidine-2-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a pyrimidine ring can be functionalized using formaldehyde and a base (e.g., NaOH) to introduce the hydroxymethyl group, followed by purification via recrystallization or column chromatography . Reaction temperature, solvent polarity, and stoichiometric ratios of reagents critically impact yield. Evidence from analogous pyrimidine-thiol syntheses suggests that optimizing base strength (e.g., using NaH vs. KOH) can enhance regioselectivity .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify amine (-NH2_2) and thiol (-SH) proton environments.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion confirmation.
  • HPLC : Purity assessment (>95% is typical for research-grade material) .
  • Thiol-specific assays : Fluorogenic reagents (e.g., maleimidyl coumarin derivatives) quantify free -SH groups .

Q. What are the primary research applications of this compound in drug discovery?

  • Methodological Answer : The compound serves as a scaffold for designing antimicrobial and anticancer agents. Its thiol and amine groups enable functionalization via:

  • Metal coordination : Binding to transition metals (e.g., Au3+^{3+}) for catalytic or therapeutic applications .
  • Covalent modification : Derivatization with electrophiles (e.g., alkyl halides) to enhance bioavailability .
    • Biological screening often involves in vitro assays against model pathogens (e.g., E. coli, S. aureus) and cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in complex systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the thiol group’s electron density dictates its reactivity in redox reactions .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis. A study on thieno-pyrimidines demonstrated improved binding affinity to tyrosine kinases via -SH group optimization .

Q. How can contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., replacing -NH2_2 with -NO2_2) to isolate bioactive moieties .
  • Dose-Response Analysis : Testing across concentration gradients (e.g., 1–100 µM) to differentiate cytotoxic vs. cytostatic effects .
  • Metabolic Stability Tests : Incubating compounds with liver microsomes to assess degradation pathways .

Q. What experimental designs mitigate challenges in synthesizing air-sensitive this compound derivatives?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation of the thiol group .
  • Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to reaction mixtures .
  • Real-Time Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., H2_2O2_2) before disposal .

Q. How should researchers present data on this compound in publications?

  • Methodological Answer : Include:

  • Synthetic Protocols : Detailed steps, yields, and purification methods (e.g., “purified by column chromatography, SiO2_2, EtOAc/hexane 1:3”) .
  • Analytical Data : NMR shifts, HRMS m/z values, and HPLC chromatograms .
  • Biological Data : IC50_{50} values, negative controls, and statistical significance (e.g., p < 0.05 via ANOVA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.